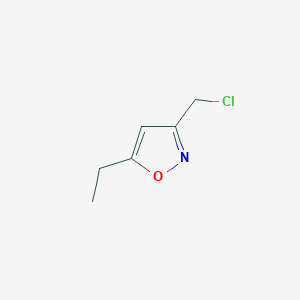
3-(Chloromethyl)-5-ethyl-1,2-oxazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of oxazole derivatives, including 3-(Chloromethyl)-5-ethyl-1,2-oxazole, often involves halogenated intermediates and coupling reactions. Techniques such as regiocontrolled halogenation and palladium-catalyzed coupling reactions have been applied to synthesize variously substituted oxazoles from precursors like ethyl 2-chlorooxazole-4-carboxylate (Hodgetts & Kershaw, 2002). These methodologies facilitate the creation of 2,4-disubstituted, 2,5-disubstituted, and 2,4,5-trisubstituted oxazoles, highlighting the versatility in the synthetic routes available for oxazole derivatives.
Molecular Structure Analysis
The molecular structure of oxazole derivatives has been extensively studied through techniques like X-ray diffraction, IR, 1H NMR, and 13C NMR spectroscopy. Such studies reveal the presence of strong intermolecular hydrogen bonds and detailed geometric parameters, providing insight into the stability and reactivity of these compounds (Şahin et al., 2014).
Chemical Reactions and Properties
3-(Chloromethyl)-5-ethyl-1,2-oxazole serves as a reactive scaffold for further chemical modifications. Substitution reactions enable the introduction of various functional groups at the 2-position, demonstrating the compound's versatility as a synthetic building block. For instance, 2-(halomethyl)-4,5-diaryloxazoles have been used to prepare a range of 2-alkylamino-, 2-alkylthio-, and 2-alkoxy-(methyl) oxazoles (Patil & Luzzio, 2016).
科学的研究の応用
Oxazole Derivatives in Therapeutic Development
Oxazoles, due to their unique structural features, play a significant role in the development of therapeutic agents. Research indicates that oxazole scaffolds are present in a wide range of pharmacologically active compounds, exhibiting diverse biological activities such as anticancer, antimicrobial, antihyperglycemic, and anti-inflammatory properties. The chemical flexibility of oxazole allows for substitution at various positions, enabling the design and synthesis of new molecules with potential therapeutic applications. These derivatives have been explored for their effectiveness in treating conditions like cancer, Alzheimer's disease, diabetes, and bacterial infections, among others. The pharmacological actions of oxazole derivatives are mainly mediated through interactions with enzymes or receptors involved in disease pathways, highlighting their potential as versatile therapeutic agents (Kaur et al., 2018).
Oxazole and Material Science Applications
In material science, oxazole derivatives have been investigated for their utility in creating advanced materials with desirable properties. For instance, oxazoles are utilized in the synthesis of plastic scintillators, which are materials that fluoresce when exposed to ionizing radiation. These materials are crucial for various applications, including radiation detection and measurement in nuclear physics, medical imaging, and environmental monitoring. The development of oxazole-based scintillators involves the incorporation of oxazole derivatives as luminescent dyes, enhancing the scintillation efficiency and stability of the resulting materials (Salimgareeva & Kolesov, 2005).
Safety And Hazards
This would include information about the compound’s toxicity, flammability, and environmental impact, as well as any precautions that should be taken when handling the compound.
将来の方向性
This would involve a discussion of current research involving the compound and potential future applications.
For a specific compound like “3-(Chloromethyl)-5-ethyl-1,2-oxazole”, you would need to consult the primary literature or a reliable database. Please note that not all compounds will have information available in all of these categories. For example, a newly synthesized compound might not have any information available about its safety or its potential future applications. I hope this general information is helpful! If you have any other questions, feel free to ask.
特性
IUPAC Name |
3-(chloromethyl)-5-ethyl-1,2-oxazole |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8ClNO/c1-2-6-3-5(4-7)8-9-6/h3H,2,4H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VASRUENZDOTUKJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=NO1)CCl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8ClNO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50558187 |
Source


|
| Record name | 3-(Chloromethyl)-5-ethyl-1,2-oxazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50558187 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
145.59 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Chloromethyl)-5-ethyl-1,2-oxazole | |
CAS RN |
122221-01-6 |
Source


|
| Record name | 3-(Chloromethyl)-5-ethyl-1,2-oxazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50558187 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-(chloromethyl)-5-ethyl-1,2-oxazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














